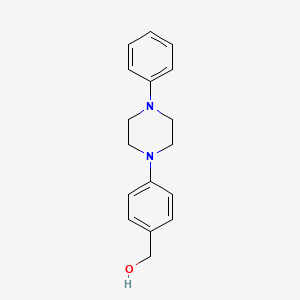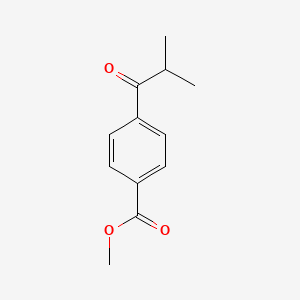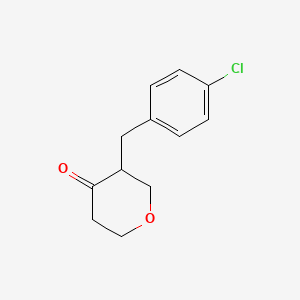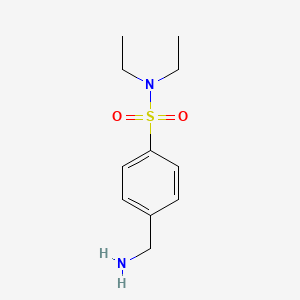
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(3-methoxyphenyl)piperidin-4-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-methoxyphenyl)piperidin-4-one, while reduction could produce more saturated piperidine derivatives.
科学研究应用
4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical compounds.
相似化合物的比较
Similar Compounds
4-(3-methoxyphenyl)piperidine: Lacks the hydroxyl group present in 4-(3-methoxyphenyl)piperidin-4-ol Hydrochloride.
4-(3-methoxyphenyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.
4-(3-methoxyphenyl)piperidin-4-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the methoxy and hydroxyl groups allows for unique interactions with biological targets, potentially leading to different therapeutic effects compared to similar compounds.
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12;/h2-4,9,13-14H,5-8H2,1H3;1H |
InChI 键 |
LWVXXZXKTAIBIQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2(CCNCC2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)


![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)





![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)

